3-((4-(N,N'-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid
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Overview
Description
3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid is a complex organic compound that features a piperazine ring, a nitrobenzoic acid moiety, and tert-butoxycarbonyl-protected carbamimidoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization.
Introduction of the Nitrobenzoic Acid Moiety: The nitrobenzoic acid moiety can be introduced through nitration of a suitable benzoic acid derivative.
Attachment of the Piperazine Ring to the Nitrobenzoic Acid: This step involves the coupling of the piperazine ring with the nitrobenzoic acid derivative under appropriate conditions.
Protection of the Carbamimidoyl Groups: The carbamimidoyl groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the nitrobenzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution Reactions: The major products depend on the nucleophile used and the specific reaction conditions.
Scientific Research Applications
3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperazine ring and nitrobenzoic acid moiety suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(tert-butoxycarbonyl)piperazine: Similar in structure but lacks the nitrobenzoic acid moiety.
5-Nitrobenzoic Acid: Similar in structure but lacks the piperazine ring and carbamimidoyl groups.
Piperazine Derivatives: Various piperazine derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
The uniqueness of 3-((4-(N,N’-Bis(tert-butoxycarbonyl)carbamimidoyl)piperazin-1-yl)methyl)-5-nitrobenzoic acid lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the piperazine ring and the nitrobenzoic acid moiety allows for diverse applications in different fields of research.
Properties
Molecular Formula |
C23H33N5O8 |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-[[4-[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]piperazin-1-yl]methyl]-5-nitrobenzoic acid |
InChI |
InChI=1S/C23H33N5O8/c1-22(2,3)35-20(31)24-19(25-21(32)36-23(4,5)6)27-9-7-26(8-10-27)14-15-11-16(18(29)30)13-17(12-15)28(33)34/h11-13H,7-10,14H2,1-6H3,(H,29,30)(H,24,25,31,32) |
InChI Key |
ZEPCPNXUCHPQCN-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1CCN(CC1)CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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